Fmoc-L-azidoalanin
Description
Overview of Azide-Functionalized Amino Acids as Bioorthogonal Tools
Among the diverse functionalities that can be introduced via UAAs, the azide (B81097) group (–N₃) is particularly powerful. Azide-functionalized amino acids serve as bioorthogonal chemical reporters. nih.gov The term "bioorthogonal" refers to a chemical reaction that can occur inside a living system without interfering with native biochemical processes. carlroth.comresearchgate.net The azide group is ideal for this purpose as it is small, stable under physiological conditions, and virtually absent from natural systems. carlroth.comru.nl
The azide group acts as a chemical "handle" that can be selectively modified through specific ligation reactions. cam.ac.uk Two of the most prominent azide-based bioorthogonal reactions are the Staudinger ligation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". nih.govru.nlthieme-connect.com These reactions allow for the covalent attachment of probes—such as fluorophores, affinity tags, or drug molecules—to proteins and peptides containing the azide-functionalized amino acid. nih.govcarlroth.com This capability has revolutionized the study of biomolecules, enabling their visualization, tracking, and quantification within complex biological environments like live cells. researchgate.netacs.org For instance, L-azidoalanine [Ala(N₃)] has been used to synthesize peptidomimetics, including triazole-based macrocycles, via the CuAAC reaction. cam.ac.uk
Historical Context and Evolution of Fmoc-L-azidoalanine Research
Fmoc-L-azidoalanine, also known as (S)-2-(9-Fluorenylmethyloxycarbonylamino)-3-azidopropanoic acid, is a key reagent for introducing the bioorthogonal azide handle into peptides during solid-phase peptide synthesis (SPPS). The "Fmoc" (fluorenylmethyloxycarbonyl) group is a standard protecting group used in SPPS that is removed under basic conditions. The demand for azido (B1232118) amino acids grew significantly with the rise of click chemistry. carlroth.comnih.gov However, the high cost and challenging synthesis of these precursors initially hampered their widespread use. nih.gov
Early research focused on establishing viable synthetic routes. Over time, more efficient and scalable methods were developed to make Fmoc-L-azidoalanine more accessible. A significant advancement, reported around 2011, detailed an efficient, two-step synthesis starting from the readily available and inexpensive Fmoc-protected L-asparagine. cam.ac.ukthieme-connect.comthieme-connect.com This route involves a Hofmann rearrangement of the asparagine side-chain amide, followed by a diazo-transfer reaction to convert the resulting primary amine into an azide. nih.govthieme-connect.comresearchgate.net This method avoids multiple protection and deprotection steps and can be performed on a gram scale. cam.ac.ukthieme-connect.com
Further research has continued to optimize these synthetic pathways, investigating different reagents and conditions to improve yields and purity for reliable use in SPPS. nih.govresearchgate.net Beyond its role as a bioorthogonal handle for ligation, the azide group itself has been utilized as an infrared (IR) probe to monitor the local electrostatic environment within proteins. cam.ac.ukiris-biotech.de This evolution in synthesis and application has solidified Fmoc-L-azidoalanine's position as a fundamental tool in chemical biology and peptide science.
Table 1: Properties of Fmoc-L-azidoalanine
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | (S)-2-(9-Fluorenylmethyloxycarbonylamino)-3-azidopropanoic acid | iris-biotech.de |
| Synonyms | Fmoc-L-β-azidoalanine, Fmoc-3-azido-L-alanine, Fmoc-L-Dap(N₃)-OH | iris-biotech.desigmaaldrich.com |
| CAS Number | 684270-46-0 | iris-biotech.desigmaaldrich.com |
| Molecular Formula | C₁₈H₁₆N₄O₄ | iris-biotech.desigmaaldrich.com |
| Molecular Weight | 352.34 g/mol | sigmaaldrich.com |
| Appearance | Lumps | sigmaaldrich.com |
| Functional Group | Fmoc | sigmaaldrich.com |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | |
|---|---|
| Fmoc-L-azidoalanine | |
| L-azidoalanine | |
| L-asparagine | |
| L-glutamine | |
| L-azidohomoalanine | |
| α-N-acetylgalactosamine | |
| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |
| N,N-diisopropylethylamine | |
| Acetic anhydride | |
| Copper(II) sulfate (B86663) pentahydrate | |
| Sodium ascorbate | |
| Trifluoroacetic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITYCUDVCWLHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc L Azidoalanine
Strategies for Stereoselective Synthesis of Fmoc-L-azidoalanine
The creation of Fmoc-L-azidoalanine with high optical purity is paramount for its successful application in peptide synthesis. Researchers have explored several stereoselective routes, primarily starting from readily available amino acid derivatives.
Synthesis from N-Fmoc-Protected Asparagine and Glutamine Derivatives
A prevalent and efficient strategy for synthesizing Fmoc-L-azidoalanine and its homologue, Fmoc-L-azidohomoalanine, begins with N-Fmoc-protected asparagine and glutamine, respectively. researchgate.netthieme-connect.dethieme-connect.com This two-step approach is advantageous due to its good yields, scalability to gram quantities, and the fact that it often requires no extra purification steps. researchgate.netthieme-connect.dethieme-connect.com The resulting azido (B1232118) amino acids are of sufficient purity for direct use in solid-phase peptide synthesis. researchgate.netthieme-connect.dethieme-connect.com
The initial and key step in this pathway is the Hofmann rearrangement of the side-chain amide of N-Fmoc-asparagine. researchgate.netthieme-connect.denih.gov This reaction converts the carboxamide functionality into a primary amine, yielding the intermediate Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH). thieme-connect.decam.ac.uk Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (B57053) in the presence of pyridine (B92270) are commonly used to facilitate this transformation. researchgate.netcam.ac.uknih.gov For instance, using [bis(trifluoroacetoxy)iodo]benzene and pyridine, Fmoc-asparagine can be converted to Fmoc-Dap-OH in good yields, typically between 79-80%. cam.ac.uk This step is scalable and allows for easy isolation of the product by filtration. cam.ac.uk
Following the Hofmann rearrangement, the newly formed primary amine of the diaminopropionic acid intermediate is converted to an azide (B81097) group through a diazo transfer reaction. researchgate.netnih.govnih.gov This transformation completes the synthesis of Fmoc-L-azidoalanine. nih.gov Various diazo transfer reagents have been employed, with imidazole-1-sulfonyl azide hydrochloride being a notable example due to its enhanced safety profile and stability for large-scale synthesis compared to other potentially explosive reagents. thieme-connect.decam.ac.uk The reaction is typically carried out in a biphasic solvent system, such as water, methanol, and dichloromethane, with a copper catalyst and the pH adjusted to basic conditions. cam.ac.uk This method has been shown to be effective, yielding Fmoc-L-azidoalanine from Fmoc-Dap-OH. thieme-connect.decam.ac.uk
Table 1: Reagents in Hofmann Rearrangement and Diazo Transfer Reactions
| Step | Reagent | Function | Reference |
|---|---|---|---|
| Hofmann Rearrangement | (Diacetoxyiodo)benzene (PIDA) | Oxidizing agent to convert amide to amine | researchgate.netnih.gov |
| Hofmann Rearrangement | [Bis(trifluoroacetoxy)iodo]benzene | Oxidizing agent to convert amide to amine | cam.ac.uk |
| Diazo Transfer | Imidazole-1-sulfonyl azide hydrochloride | Transfers the diazo group to the primary amine | thieme-connect.decam.ac.uk |
| Diazo Transfer | Triflyl azide | Transfers the diazo group to the primary amine | cam.ac.uk |
Hofmann Rearrangement Approaches in Fmoc-L-azidoalanine Synthesis
Synthesis from N-Protected Serine Derivatives
An alternative synthetic approach utilizes N-protected serine derivatives as the starting material. thieme-connect.denih.gov However, this route can be challenging due to competing β-elimination reactions. thieme-connect.de Attempts to directly convert carbamate-protected serine methyl esters (Boc-, Fmoc-, or Cbz-Ser-OMe) to the corresponding azidoalanine via a Mitsunobu reaction or through mesylation followed by azide substitution have been reported to result exclusively in β-elimination products. thieme-connect.de To circumvent this, a strategy involving the conversion of the serine ester to a Weinreb amide was developed. This modification reduces the acidity of the α-proton, thereby suppressing the elimination pathway and allowing for the successful synthesis of the azido acid. thieme-connect.de
Mesylation/Bromination and Subsequent Azide Substitution
Another strategy involves the activation of a hydroxyl group in a suitable precursor, such as a serine derivative, through mesylation or bromination, followed by nucleophilic substitution with an azide source like sodium azide. nih.govnih.govresearchgate.net While this is a common strategy for introducing azide groups, it can be problematic when applied to serine derivatives due to the high propensity for β-elimination. thieme-connect.denih.govresearchgate.net This approach often necessitates a Boc-to-Fmoc protecting group swap, which adds extra steps to the synthesis. nih.govresearchgate.net
Optimized Procedures for Fmoc-L-azidoalanine Synthesis
Several studies have focused on optimizing the synthesis of Fmoc-L-azidoalanine to improve efficiency, yield, and cost-effectiveness, particularly for large-scale production. nih.govnih.gov The two-step synthesis starting from Fmoc-L-asparagine, involving a Hofmann rearrangement followed by a diazo transfer, is often cited as the most straightforward and convenient method. thieme-connect.decam.ac.uk This route avoids the need for additional purification steps and can be performed on a multigram scale. cam.ac.uk The use of safer diazo transfer reagents like imidazole-1-sulfonyl azide has been a key improvement, making the process more practical for broader laboratory use. thieme-connect.decam.ac.uk Comparative studies have concluded that this pathway is as cost-effective as other routes and provides high optical purity of the final product. thieme-connect.de
Table 2: Comparison of Synthetic Routes to Fmoc-L-azidoalanine
| Starting Material | Key Steps | Advantages | Disadvantages | References |
|---|---|---|---|---|
| N-Fmoc-Asparagine | Hofmann Rearrangement, Diazo Transfer | High yield, scalable, no extra purification, high optical purity | Involves a two-step process | researchgate.netthieme-connect.decam.ac.uk |
| N-Protected Serine | Hydroxyl activation (Mesylation/Bromination), Azide Substitution | Utilizes a common amino acid precursor | Prone to β-elimination, may require protecting group swap | thieme-connect.denih.govnih.gov |
| N-Protected Serine | Conversion to Weinreb amide, Mitsunobu or Mesylate pathway | Overcomes β-elimination issues | Adds complexity with the Weinreb amide intermediate | thieme-connect.de |
Scalability and Efficiency of Fmoc-L-azidoalanine Synthetic Routes
The efficient synthesis of Fmoc-L-azidoalanine is paramount for its widespread use in research and development, where multi-gram quantities are often required. cam.ac.uk Several synthetic routes have been developed, with a focus on scalability, yield, and the use of readily available starting materials. cam.ac.ukthieme-connect.com
A prominent and efficient method involves a two-step synthesis starting from the readily available Fmoc-protected L-asparagine. cam.ac.ukthieme-connect.comresearchgate.net This approach is advantageous as it proceeds in good yield, can be performed on a gram scale, and often does not require extensive purification steps. cam.ac.ukthieme-connect.comresearchgate.net The first step is a Hofmann rearrangement of Fmoc-L-asparagine, which can be achieved using reagents like [bis(trifluoroacetoxy)iodo]benzene and pyridine, to yield the corresponding diamine precursor. cam.ac.uk This intermediate is then subjected to a diazo transfer reaction to introduce the azide functionality. cam.ac.ukresearchgate.net To enhance safety and practicality, especially on a larger scale, imidazole-1-sulfonyl azide hydrochloride is often employed as the diazo transfer reagent, as it is a stable and storable solid. cam.ac.uk This method has been reported to provide Fmoc-L-azidoalanine in yields ranging from 62% to 75%. cam.ac.uk
Another strategy involves the conversion of protected L-aspartic acid. nih.gov However, a more direct and often preferred route starts from Fmoc-L-asparagine due to its commercial availability and the efficiency of the subsequent chemical transformations. cam.ac.uk The scalability of these reactions is a key consideration, with protocols being developed to produce gram quantities of the final product within a reasonable timeframe, often within a week. researchgate.netnih.govspringernature.com The efficiency of these syntheses is underscored by the high yields and the ability to isolate pure products often by simple filtration, minimizing the need for chromatographic purification. cam.ac.uk
Table 1: Comparison of Synthetic Routes for Fmoc-L-azidoalanine
| Starting Material | Key Reactions | Reported Yield | Scalability | Reference |
|---|---|---|---|---|
| Fmoc-L-asparagine | Hofmann rearrangement, Diazo transfer | 62-75% | Gram scale | cam.ac.uk |
| Protected L-aspartic acid | Reduction, Mesylation, Azide substitution | Not specified for Fmoc derivative | Discussed for related compounds | nih.gov |
Purity Assessment and Characterization for Fmoc-L-azidoalanine Research Applications
Ensuring the purity and correct structural identity of Fmoc-L-azidoalanine is critical for its successful application in peptide synthesis and subsequent bioorthogonal reactions. cam.ac.ukthieme-connect.comresearchgate.net A combination of analytical techniques is employed to provide a comprehensive assessment of the compound's quality.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the chemical purity of Fmoc-L-azidoalanine. google.comlgcstandards.comsigmaaldrich.com Purity levels of ≥95% or ≥98% as determined by HPLC are commonly reported for commercially available or synthesized batches. lgcstandards.comsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation and for assessing optical purity. cam.ac.uknih.govgoogle.com Both ¹H NMR and ¹³C NMR are used to verify the chemical structure. nih.gov To confirm the high optical purity of L-Fmoc-β-azidoalanine, a dipeptide can be synthesized and analyzed by NMR. nih.gov The absence of signal splitting for key protons and carbons, sometimes with the aid of a chiral shift reagent, provides evidence of high enantiomeric excess. nih.gov
Infrared (IR) spectroscopy is another valuable technique for characterizing Fmoc-L-azidoalanine. The presence of a characteristic absorption peak for the azide group (around 2103 cm⁻¹) provides direct evidence of its successful incorporation. cam.ac.uk
Mass spectrometry (MS) is used to confirm the molecular weight of the compound. lgcstandards.com
Optical rotation measurements are also performed to confirm the stereochemistry of the molecule. For instance, a specific rotation of [α]D -10.0±1.0° (c = 1 in DMF) has been reported. sigmaaldrich.com
The combination of these analytical methods ensures that the Fmoc-L-azidoalanine used in research applications is of sufficient purity and has the correct chemical structure, which is essential for the reliability and reproducibility of experimental results. cam.ac.ukresearchgate.net The final product is typically a solid that can be stored, often at low temperatures, for future use. peptide.com
Table 2: Analytical Techniques for Fmoc-L-azidoalanine Characterization
| Analytical Technique | Purpose | Key Findings/Parameters | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | ≥95% or ≥98% purity | google.comlgcstandards.comsigmaaldrich.com |
| Nuclear Magnetic Resonance (NMR) | Structural and optical purity confirmation | ¹H and ¹³C spectra, analysis of dipeptides for optical purity | cam.ac.uknih.govgoogle.com |
| Infrared (IR) Spectroscopy | Functional group identification | Azide peak at ~2103 cm⁻¹ | cam.ac.uk |
| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms expected molecular mass | lgcstandards.com |
| Optical Rotation | Stereochemistry confirmation | Specific rotation values, e.g., [α]D -10.0±1.0° | sigmaaldrich.com |
Integration of Fmoc L Azidoalanine into Peptide and Protein Architectures
Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-L-azidoalanine
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, and Fmoc-L-azidoalanine has been successfully incorporated into peptides using this methodology. researchgate.netcam.ac.uk The azide (B81097) group's stability to the reagents used in standard Fmoc-based protocols makes it an attractive choice for introducing a bioorthogonal handle.
Fmoc-L-azidoalanine is generally compatible with the standard procedures of Fmoc-based solid-phase peptide synthesis. sigmaaldrich-jp.comsigmaaldrich.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine is readily removed by a piperidine (B6355638) solution in dimethylformamide (DMF), a standard step in Fmoc SPPS. chempep.comuci.edu The azide functionality on the side chain is stable to these basic conditions, as well as to the acidic conditions typically used for cleavage of the completed peptide from the solid support, such as trifluoroacetic acid (TFA). sigmaaldrich-jp.comsigmaaldrich-jp.com This orthogonality ensures that the azide group remains intact throughout the synthesis, ready for subsequent modification.
However, it is important to note that thiols, which are often used as scavengers in the final TFA cleavage cocktail, should be avoided as they can lead to the reduction of the azide group. sigmaaldrich-jp.com The compatibility of Fmoc-L-azidoalanine has been demonstrated in the synthesis of various peptides, including a model pentapeptide, showcasing its utility in standard synthetic protocols. researchgate.netcam.ac.ukthieme-connect.com
The efficiency of coupling Fmoc-L-azidoalanine to the growing peptide chain can be influenced by the choice of coupling reagents. While standard coupling reagents can be used, some studies suggest that certain combinations yield better results. For instance, poor results have been reported with the use of HBTU or TBTU as coupling reagents. peptide.com Conversely, the use of PyBOP or Castro's reagent is recommended for optimal coupling of this amino acid. peptide.com
Another study demonstrated broad tolerance to different coupling conditions, achieving similar purities with HATU–DIPEA, DIC–HOAt, and PyBOP–DIPEA. nih.gov Microwave-assisted synthesis using Oxyma–DIC has also been shown to be effective. nih.gov The choice of coupling reagent and conditions may need to be optimized depending on the specific peptide sequence, particularly when coupling to sterically hindered amino acids. nih.gov In cases of slow coupling reactions, using a more potent coupling reagent like HATU or employing Fmoc amino acid fluorides can help drive the reaction to completion. chempep.com
Table 1: Recommended Coupling Reagents for Fmoc-L-azidoalanine Integration
| Recommended Reagents | Reagents to Use with Caution | Source |
|---|---|---|
| PyBOP | HBTU | peptide.com |
| Castro's reagent | TBTU | peptide.com |
| HATU/DIPEA | nih.gov | |
| DIC/HOAt | nih.gov |
Compatibility of Fmoc-L-azidoalanine with Standard Fmoc-Based Chemistry
Solution-Phase Peptide Synthesis Approaches with Fmoc-L-azidoalanine
While solid-phase synthesis is the most common method for peptide production, solution-phase synthesis remains a valuable technique, particularly for the large-scale synthesis of shorter peptides. The stability of the azide group in Fmoc-L-azidoalanine to both acidic and basic conditions also makes it suitable for solution-phase synthetic strategies. sigmaaldrich-jp.com The principles of protecting group strategy and coupling reactions are similar to those in SPPS, but the purification of intermediates is typically performed after each step. The efficient two-step synthesis of Fmoc-L-azidoalanine from readily available precursors has been reported, yielding a product of sufficient purity for both solid-phase and potentially solution-phase synthesis without the need for extensive purification. researchgate.netcam.ac.ukthieme-connect.com
Genetic Code Expansion and In Vivo Incorporation of Azidoalanine
Genetic code expansion is a powerful technique that allows for the incorporation of non-canonical amino acids (ncAAs), such as azidoalanine, directly into proteins in living organisms. oregonstate.eduaddgene.orgucsf.eduunice.fr This is achieved by engineering an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for the ncAA and does not interfere with the endogenous translational machinery of the host organism. ucsf.edu
One common strategy for incorporating azide-containing amino acids into proteins is through the use of methionine auxotrophic strains of Escherichia coli. pnas.org These strains are unable to synthesize their own methionine and are therefore dependent on an external supply of this amino acid for protein synthesis. By depleting methionine from the growth medium and providing an azide-containing analog, such as azidohomoalanine, the cellular machinery can be "tricked" into incorporating the unnatural amino acid in place of methionine. pnas.orgmdpi.comresearchgate.net
While azidohomoalanine has been successfully incorporated with high efficiency using this method, studies have shown that L-azidoalanine does not support protein synthesis in methionine-depleted cultures of E. coli. pnas.orgresearchgate.net This is attributed to the inability of the E. coli methionyl-tRNA synthetase (MetRS) to efficiently activate L-azidoalanine. pnas.org However, other research has indicated that L-azidoalanine can be incorporated, albeit with much lower efficiency compared to L-azidohomoalanine. researchgate.net
The ability to incorporate azide-functionalized amino acids into proteins has significant implications for studying and engineering proteins displayed on the cell surface. Once an azide-modified protein is expressed and presented on the cell surface, the azide group serves as a chemical handle for subsequent modifications via bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). pnas.orgnih.gov
This approach has been used to label cell-surface glycoproteins by metabolically incorporating azide-modified sugars. sigmaaldrich.comsioc.ac.cn Similarly, proteins containing azidoalanine or its analogs can be displayed on the surface of cells, such as E. coli, and then be selectively tagged with probes for various applications, including imaging and protein engineering. pnas.orgnih.govgoogle.com For example, azide-functionalized antibody fragments displayed on the cell surface have been shown to retain their binding properties after chemical modification, opening up new avenues for screening libraries of chemically modified proteins. nih.gov Furthermore, methods have been developed for the selective labeling of cell surface glycosylphosphatidylinositol-anchored proteins (GPI-APs) using an azide-modified phosphatidylinositol. nih.gov
Bioorthogonal Reaction Chemistries Utilizing Fmoc L Azidoalanine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-L-azidoalanine Constructs
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of powerful, selective, and high-yield reactions for rapidly and reliably joining small molecular units. bachem.com This reaction has found extensive use in peptide and protein chemistry due to its mild reaction conditions and compatibility with a wide range of functional groups. carlroth.combeilstein-journals.org The incorporation of Fmoc-L-azidoalanine into peptide sequences provides a versatile handle for subsequent CuAAC-mediated conjugations. iris-biotech.de
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a slow reaction that often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers of the triazole product. nih.govorganic-chemistry.org The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and, crucially, controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole. organic-chemistry.org
The mechanism of CuAAC is believed to proceed through a stepwise process. nih.govresearchgate.net Density Functional Theory (DFT) calculations suggest that the coordination of copper(I) to the alkyne is a key initial step, which alters the reaction mechanism from a one-step process to a polar, stepwise pathway. nih.govrsc.org This coordination makes the alkyne proton more acidic, facilitating the formation of a copper(I)-acetylide intermediate. nih.gov The azide then coordinates to the copper center, and subsequent cyclization occurs through the formation of a six-membered copper-containing intermediate. nih.gov This is followed by rearomatization to yield the stable 1,4-disubstituted 1,2,3-triazole product. nih.gov The high regioselectivity is attributed to the favorable two-center interaction between the distal nitrogen of the azide and the internal carbon of the alkyne within the copper-coordinated complex. rsc.org
In contrast to CuAAC, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces the 1,5-disubstituted triazole isomer. organic-chemistry.orgchalmers.se This complementary regioselectivity provides access to a different set of triazole-containing structures. chalmers.se
A variety of copper sources and ligands have been developed to optimize CuAAC reactions for different applications. Copper(I) is the active catalytic species, but it is prone to oxidation. Therefore, Cu(I) is often generated in situ from more stable copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. beilstein-journals.org
The choice of ligand is critical for stabilizing the Cu(I) catalytic center, preventing its oxidation, and enhancing the reaction rate. nih.gov Ligands can be broadly classified based on the donor atoms that coordinate to the copper ion.
Nitrogen-based ligands: Tris-(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that stabilizes Cu(I) and prevents the formation of side products. Other nitrogen-containing ligands, including those based on N-heterocyclic carbenes (NHCs), have also been shown to be effective catalysts. csic.esnih.gov
Phosphine-based ligands: Simple phosphine (B1218219) complexes like Cu(PPh₃)₃Br and bis(phosphine) complexes such as Cu(PPh₃)₂OAc are effective catalysts, particularly in organic solvents. nih.govresearchgate.net
The development of new catalytic systems continues to be an active area of research, with a focus on improving catalyst efficiency, stability, and applicability in diverse reaction environments, including under neat (solvent-free) conditions. nih.govcsic.es
Interactive Data Table: Comparison of CuAAC Catalytic Systems
| Catalyst System | Copper Source | Ligand/Additive | Typical Solvent(s) | Key Features |
| Sharpless-Fokin | CuSO₄ | Sodium Ascorbate | Water, t-BuOH | Standard, widely used conditions. beilstein-journals.org |
| Meldal | Cu(I) salts | Resin-bound substrate | DMF | Solid-phase peptide synthesis applications. nih.gov |
| NHC-based | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | N-Heterocyclic Carbene | Neat | High catalytic activity at low loadings. csic.es |
| Phosphine-based | Cu(I) carboxylates | Triphenylphosphine | Toluene, Dichloromethane | Efficient in organic solvents. researchgate.net |
The incorporation of Fmoc-L-azidoalanine into peptides via solid-phase peptide synthesis (SPPS) provides a powerful platform for a wide range of bioconjugation applications. nih.gov The resulting azide-modified peptides can be "clicked" with alkyne-functionalized molecules to create more complex biomolecular structures. researchgate.net
Key applications include:
Labeling and Imaging: Peptides and proteins containing azidoalanine can be conjugated to fluorescent dyes, quenchers, or other reporter molecules for use in imaging and diagnostic applications. bachem.comresearchgate.net
Peptidomimetics and Drug Discovery: The 1,2,3-triazole ring formed during CuAAC is considered a good isostere for the amide bond in peptides, as it mimics the planarity of the amide moiety but is more resistant to hydrolytic cleavage. bachem.comnih.gov This property is exploited in the design of novel peptidomimetics with enhanced stability and biological activity. bachem.com
Synthesis of Complex Bioconjugates: CuAAC is used to link peptides to other biomolecules such as carbohydrates (to form neoglycopeptides), lipids (to form lipopeptides), and nucleic acids. nih.govunits.it It is also used to create branched peptide structures for applications like antigen presentation. nih.gov
Antibody-Drug Conjugates (ADCs): A growing application is in the site-specific modification of antibodies to create ADCs. By incorporating an azido-functionalized unnatural amino acid into the antibody sequence, a cytotoxic drug with an alkyne handle can be precisely attached. nih.gov
Catalytic Systems and Ligand Optimization in CuAAC
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Involving Fmoc-L-azidoalanine
While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications. biochempeg.com This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free alternative. bachem.com
The primary advantage of SPAAC is that it proceeds efficiently without the need for a metal catalyst. biochempeg.com This "bioorthogonality" is crucial for applications within living cells or organisms, where the presence of copper could be toxic or interfere with biological processes. biochempeg.com SPAAC reactions are chemoselective, meaning the azide and the strained alkyne react specifically with each other without cross-reacting with other functional groups present in a complex biological environment. nih.gov These reactions can be performed under physiological conditions (neutral pH, aqueous solution, and ambient temperature), preserving the structure and function of the biomolecules being modified. carlroth.com
SPAAC relies on the use of cyclooctynes, which are eight-membered ring structures containing a highly strained alkyne bond. zu.edu.pk This ring strain (approximately 18 kcal/mol) provides the driving force for the [3+2] cycloaddition with an azide, allowing the reaction to proceed at a reasonable rate without catalysis. nih.govresearchgate.net
Several generations of cyclooctyne (B158145) reagents have been developed to improve reaction kinetics and stability. Some common examples include:
Dibenzocyclooctyne (DBCO or ADIBO): One of the most widely used cyclooctynes, known for its high reactivity and stability. biochempeg.com
Bicyclononyne (BCN): Another popular cyclooctyne that exhibits excellent reaction kinetics. biochempeg.comnih.gov
Difluorinated Cyclooctyne (DIFO): An early example of a strained cyclooctyne developed for SPAAC. researchgate.net
The choice of cyclooctyne can influence the reaction rate, and ongoing research focuses on developing new reagents with even faster kinetics and improved properties for specific applications. nih.gov For instance, photolabile "caged" cyclooctynes have been created that become reactive only upon exposure to light, enabling spatiotemporal control over the conjugation reaction. nih.gov
Interactive Data Table: Common Cyclooctyne Reagents for SPAAC
| Reagent | Abbreviation | Key Features |
| Dibenzocyclooctyne | DBCO / ADIBO | High reactivity, widely used. biochempeg.com |
| Bicyclononyne | BCN | Excellent reaction kinetics. biochempeg.comnih.gov |
| Difluorinated Cyclooctyne | DIFO | An early generation cyclooctyne. researchgate.net |
Kinetic Considerations in Azidoalanine-Based Bioconjugation
The efficiency of a bioconjugation reaction is critically dependent on its kinetics. The Staudinger ligation, a reaction between an azide and a phosphine, is generally characterized as a second-order reaction. ysu.am This means the reaction rate is proportional to the concentration of both the azido-functionalized molecule, such as a peptide containing azidoalanine, and the phosphine reagent.
Several factors have a significant impact on the reaction kinetics:
Solvent: The Staudinger ligation proceeds more rapidly in polar, protic solvents. ysu.am
The second-order rate constants for Staudinger ligations are typically in the range of 10⁻³ to 10⁻² M⁻¹s⁻¹. nih.govrsc.org For instance, the traceless Staudinger ligation using (diphenylphosphino)methanethiol (B106550) and a glycyl azide has a reported second-order rate constant of 7.7 x 10⁻³ M⁻¹s⁻¹. nih.govraineslab.com While specific kinetic data for Fmoc-L-azidoalanine is not extensively reported, the values for similar alkyl azides provide a reasonable approximation.
Kinetic Data for a Representative Staudinger Ligation
| Reactants | Reaction Type | Second-Order Rate Constant (k₂) | Solvent/Conditions |
|---|---|---|---|
| (Diphenylphosphino)methanethiol + Azido-glycyl peptide | Traceless Staudinger Ligation | 7.7 x 10⁻³ M⁻¹s⁻¹ | Aqueous buffer, Room Temperature |
| Phosphine 7 + Benzyl azide | Staudinger Ligation | 2.5 x 10⁻³ M⁻¹s⁻¹ | CD₃CN with 5% H₂O, 20-21°C |
Staudinger Ligation with Fmoc-L-azidoalanine
The Staudinger ligation, a modification of the classic Staudinger reaction, has become a cornerstone of bioorthogonal chemistry. thermofisher.comgoogle.com It enables the formation of a stable amide bond between a phosphine and an azide. thermofisher.com The incorporation of Fmoc-L-azidoalanine into peptides and proteins provides a chemical handle for this specific ligation. researchgate.netpnas.orgnih.gov
Phosphine Reagent Design for Staudinger Ligation
The design of the phosphine reagent is crucial for a successful Staudinger ligation, especially in biological contexts. The classic Staudinger reaction reduces the azide to an amine, but for ligation, the phosphine is engineered with an intramolecular electrophilic trap, typically an ester group positioned ortho to the phosphorus atom. pnas.org This trap captures the intermediate aza-ylide, leading to the formation of a stable amide linkage. google.com
Key considerations in phosphine design include:
Water Solubility: For biological applications, phosphine reagents must be water-soluble. This is often achieved by incorporating polar functional groups, such as carboxylates or peptides (e.g., a FLAG peptide), into the phosphine structure. pnas.orgraineslab.com
Reactivity and Stability: Triarylphosphines are commonly used due to their stability and manageable reactivity. pnas.org Substituents on the aryl rings can be modified to tune the reaction kinetics. ysu.am
Traceless vs. Non-Traceless: In a "non-traceless" ligation, the phosphine oxide remains part of the final product. google.com "Traceless" versions have been developed where the phosphine reagent is designed to be excised during the reaction, leaving a native amide bond. nih.gov (Diphenylphosphino)methanethiol is an example of a reagent used for traceless Staudinger ligations. nih.govraineslab.com
Examples of Phosphine Reagents for Staudinger Ligation
| Phosphine Reagent | Key Features | Application Type |
|---|---|---|
| Triarylphosphine with ortho-methyl ester | Classic design for non-traceless ligation. pnas.org | General bioconjugation |
| (Diphenylphosphino)methanethiol | Enables traceless ligation, forming a native amide bond. nih.govraineslab.com | Peptide and protein synthesis |
| Triarylphosphine-FLAG conjugate | Enhanced water solubility and provides an epitope tag for detection. pnas.org | Labeling proteins in complex mixtures |
| Phosphinocresol | Designed to improve yields for sterically hindered ligation sites. raineslab.com | Synthesis of complex peptides |
Applications in Complex Biological Environments
The ability to perform the Staudinger ligation under physiological conditions has enabled its use in a variety of complex biological settings. A primary application is the metabolic labeling of biomolecules. thermofisher.comthermofisher.com For instance, cells can be cultured in media containing azido-amino acids like azidohomoalanine (a homolog of azidoalanine), which is incorporated into newly synthesized proteins by the cellular machinery. pnas.orgpnas.org
These azide-labeled proteins can then be selectively tagged with phosphine probes carrying reporter molecules such as fluorophores or affinity tags (e.g., biotin). thermofisher.compnas.org This strategy has been successfully used to:
Label proteins in cell lysates. pnas.org
Modify proteins on the surface of living cells. pnas.org
Selectively tag recombinant proteins expressed in bacteria. researchgate.netpnas.org
This approach allows for the visualization, isolation, and study of specific proteins or populations of proteins within their native environment, providing valuable insights into their function, localization, and dynamics.
Applications of Fmoc L Azidoalanine in Chemical Biology and Advanced Research Materials
Protein and Peptide Modification Using Fmoc-L-azidoalanine
The incorporation of Fmoc-L-azidoalanine into proteins and peptides opens up a vast landscape of possibilities for their modification. The azide (B81097) group serves as a bioorthogonal handle, meaning it is chemically inert to the biological functional groups found in proteins but can be specifically reacted with a partner group, such as a phosphine (B1218219) (for Staudinger ligation) or an alkyne (for click chemistry). cam.ac.ukresearchgate.net This allows for the precise attachment of various molecules to the peptide backbone.
Site-specific bioconjugation is a powerful technique for creating well-defined protein and peptide conjugates. nih.govnih.gov By using Fmoc-L-azidoalanine during SPPS, a single azide group can be placed at a predetermined position within a peptide sequence. cam.ac.uk This azide then becomes a unique reactive site for ligation.
The most prominent bioconjugation methods utilizing this handle are:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins the azido-functionalized peptide with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst, forming a stable 1,4-disubstituted triazole ring. carlroth.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC uses strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides without the need for a metal catalyst. researchgate.netnih.gov
Staudinger Ligation: This reaction occurs between the azide and a triarylphosphine, which is typically engineered to carry a specific payload, forming a stable amide bond. iris-biotech.debapeks.com
These strategies allow for the covalent attachment of a wide range of functionalities, including reporter tags, drugs, and other polymers, to a specific site on a peptide or protein. nih.gov
Table 1: Key Bioconjugation Reactions Involving L-azidoalanine
| Reaction | Key Components | Product Linkage | Key Features |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Copper(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole | High efficiency and reaction speed; requires a copper catalyst. carlroth.comthieme-connect.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne (B158145) (e.g., DBCO, BCN) | 1,2,3-triazole | Bioorthogonal and copper-free, suitable for use in living systems. researchgate.net |
| Staudinger Ligation | Azide, Engineered Triarylphosphine | Amide bond | Copper-free and highly specific; one of the earliest bioorthogonal reactions used. iris-biotech.debapeks.com |
A primary application of the site-specific conjugation enabled by Fmoc-L-azidoalanine is the labeling of biomolecules for detection and imaging. Once incorporated into a peptide, the azide group can be used to attach various probes. For instance, the azide's vibrational properties make it a useful infrared (IR) probe to study the local electrostatic environment within proteins. iris-biotech.debapeks.com This allows researchers to monitor changes in protein structure and folding. thieme-connect.com In other applications, the azide serves as a coupling site for tags used in advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For example, p-azido-L-phenylalanine has been used as a site for attaching ¹⁹F-tags for protein NMR studies. nih.gov
Fluorescent labeling is a cornerstone of modern biological research, and Fmoc-L-azidoalanine provides a precise method for creating fluorescently tagged molecules. By reacting an azide-containing peptide with an alkyne-functionalized fluorophore, researchers can generate brightly labeled probes for use in fluorescence microscopy, flow cytometry, and other assays. For example, a carboxyfluorescein-labeled bicyclononyne (FAM-BCN) can be used to fluorescently tag azide-functionalized proteins via a SPAAC reaction. nih.gov This approach has been demonstrated in the labeling of newly synthesized proteins in cell culture, allowing for spatiotemporal control over protein visualization. nih.gov This method ensures that the fluorescent tag is located at a specific, predetermined site, minimizing potential interference with the biomolecule's function.
Labeling of Biomolecules for Imaging and Detection
Design and Synthesis of Peptidomimetics Incorporating Fmoc-L-azidoalanine
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability or receptor affinity. Fmoc-L-azidoalanine is a key building block in the synthesis of a class of peptidomimetics known as constrained or cyclic peptides. cam.ac.ukimpurity.com
By incorporating both Fmoc-L-azidoalanine and an alkyne-containing amino acid (like Fmoc-L-propargylglycine) into the same linear peptide sequence, a subsequent intramolecular azide-alkyne cycloaddition reaction can be used to form a macrocycle. thieme-connect.comrsc.org The resulting cyclic peptide is constrained by a stable and rigid triazole bridge. nih.gov This strategy has been widely used to develop potent and selective ligands for various biological targets.
The cyclization can be achieved using either copper-catalyzed (CuAAC) or ruthenium-catalyzed (RuAAC) conditions, the latter of which typically yields a 1,5-disubstituted triazole. thieme-connect.comrsc.org These constrained peptides have found applications as protease inhibitors and as modulators of protein-protein interactions, which are often implicated in diseases like cancer. thieme-connect.comimpurity.comas-1.co.jp
Table 2: Examples of Triazole-Constrained Peptides from Fmoc-L-azidoalanine
| Peptide Class | Cyclization Method | Key Amino Acids | Target/Application | Reference |
|---|---|---|---|---|
| Urotensin-II (U-II) Analogues | RuAAC (on-resin) & CuAAC (in-solution) | Fmoc-L-azidoalanine, Fmoc-L-propargylglycine | Urotensin Receptor (UTR) ligands for studying binding mechanisms. | rsc.orgrsc.org |
| AGRP-Melanocortin Chimeras | RuAAC & CuAAC | Fmoc-L-azidoalanine, Fmoc-L-propargylglycine, Fmoc-L-azidoornithine | Melanocortin Receptor (mMC-R) ligands with potential for selectivity. | nih.gov |
| Protease Inhibitors | CuAAC | Fmoc-L-azidoalanine, Alkyne-dipeptide | Inhibition of proteases like chymotrypsin. | thieme-connect.com |
Stabilizing secondary structures like α-helices and 3₁₀-helices is a significant challenge in peptide design, as short peptides are often flexible and unstructured in solution. The triazole bridge formed from an azidoalanine residue can act as a "staple," locking the peptide into a helical conformation. researchgate.net This "triazole staple" strategy involves placing Fmoc-L-azidoalanine and an alkyne-containing amino acid at appropriate positions (e.g., i and i+4 for an α-helix) in the peptide sequence. thieme-connect.com The subsequent intramolecular cycloaddition creates a covalent bridge that mimics a hydrogen bond and reinforces the desired helical fold. thieme-connect.comresearchgate.net These stabilized helical peptides are valuable tools for structural biology and for developing inhibitors of protein-protein interactions that are mediated by helical domains. lifetein.com
Analogues of Biologically Active Peptides (e.g., Urotensin-II)
Urotensin-II (U-II) is a cyclic peptide that stands out as the most potent vasoconstrictor currently known. 5z.com This property makes it a significant lead compound in the development of therapeutics for conditions like heart failure and atherosclerosis. 5z.com The biological activity of U-II is linked to a specific beta-turn conformation, which is maintained by a disulfide bond. 5z.com A challenge in studying the interaction between U-II and its receptor (UTR) is the peptide's tendency to act as a pseudo-irreversible agonist. 5z.com
To overcome this, researchers have designed analogues of U-II where the disulfide bridge is replaced with a more stable 1,4- or 1,5-triazole bridge. 5z.com Fmoc-L-azidoalanine, along with Fmoc-L-propargylglycine and Fmoc-L-azido-homoalanine, serves as a key building block in the solid-phase synthesis of these analogues. 5z.comrsc.org The azide group of Fmoc-L-azidoalanine and the alkyne group of a corresponding amino acid can be reacted via "click chemistry" to form the triazole ring, effectively creating a non-reducible mimic of the disulfide bond. rsc.orgresearchgate.net
Computational modeling has been employed to design these peptidomimetics, and studies have shown that analogues containing a 1,5-triazole bridge can closely mimic the structure of the native U-II disulfide bridge. 5z.comrsc.org Biological evaluation of these synthetic analogues has revealed that some retain high affinity for the urotensin-II receptor and, importantly, exhibit reversible binding. rsc.orgresearchgate.net This reversible binding provides a valuable tool for investigating the mechanism of U-II's interaction with its receptor, offering new insights into how the native peptide's pseudo-irreversible binding occurs. rsc.orgresearchgate.net
| Analogue Feature | Building Blocks Used | Key Finding | Reference |
| 1,5-Triazole Bridge | Fmoc-L-azidoalanine, Fmoc-L-propargylglycine | High affinity and reversible binding to UTR | rsc.orgresearchgate.net |
| 1,4-Triazole Bridge | Fmoc-L-azidoalanine, Fmoc-L-propargylglycine | Investigated as a disulfide bond surrogate | 5z.com |
Development of Chemical Probes from Fmoc-L-azidoalanine for Biological Systems
The azide group in Fmoc-L-azidoalanine is not only useful for creating stable peptide analogues but also serves as a powerful spectroscopic probe for investigating biological systems. 5z.combapeks.com Chemical probes are small molecules used to study biological processes, and for a probe to be effective, it must be highly selective for its target and engage it at low concentrations. oicr.on.ca
The azido (B1232118) group possesses a unique vibrational frequency that is highly sensitive to its local electrostatic environment. iris-biotech.deresearchgate.net This property makes β-azidoalanine, which is incorporated into peptides using Fmoc-L-azidoalanine, an effective infrared (IR) probe. iris-biotech.deacs.org The azide's stretching vibration absorbs light in a region of the IR spectrum that is relatively free from other biological signals, providing a clear window for observation. researchgate.net
Research has shown that the dipole strength of the azido stretch is significantly larger than other commonly used IR probes like the cyano (CN) and thiocyanate (B1210189) (SCN) groups. researchgate.netacs.org The frequency of the azido stretch shifts depending on the polarity of its surroundings; for instance, the band in water is blue-shifted by about 14 cm⁻¹ compared to its position in a less polar solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netacs.org This sensitivity allows researchers to gain site-specific information about the local environment within a protein. researchgate.netacs.org
Understanding the mechanisms of protein folding and aggregation is crucial, as misfolding is associated with numerous diseases. bu.eduresearchgate.net The azido group of β-azidoalanine can be used as an IR probe to monitor these dynamic processes. acs.org
In one study, β-azidoalanine was incorporated into the Aβ(16-22) peptide, a fragment of the amyloid-β protein involved in Alzheimer's disease. acs.org The IR spectrum of the modified peptide in its aggregated form indicated that the azido group was in a hydrophobic environment, not exposed to water. researchgate.netacs.org This finding demonstrates the utility of β-azidoalanine as a probe to report on the local environment during protein aggregation. researchgate.netacs.org Similarly, azidohomoalanine, a close analogue, has been shown to be a sensitive IR probe for protein folding, with its frequency significantly shifting upon thermal unfolding of a protein. researchgate.net
| Application | Key Finding | Significance | Reference |
| Protein Folding | Azido frequency is blue-shifted in the unfolded state. | Allows for real-time monitoring of folding transitions. | researchgate.net |
| Protein Aggregation | Azido peak frequency indicates a hydrophobic environment in aggregates. | Provides site-specific information on the local environment within protein aggregates. | researchgate.netacs.org |
The ability of the azido group to report on its local environment also makes it a valuable tool for studying the interactions between proteins and other molecules. uzh.ch Fmoc-protected amino acids containing photo-crosslinkers, such as Fmoc-L-Photo-Leucine, can be incorporated into peptides to allow for photoaffinity labeling of cellular targets and protein-protein interactions. scientificlabs.co.ukiris-biotech.de
When azidohomoalanine was incorporated near the binding groove of a PDZ2 domain, small but measurable shifts in its IR frequency were observed upon the binding of different peptide ligands. uzh.ch Molecular dynamics simulations suggested these shifts were due to interactions with side chains of the bound ligands. uzh.ch This demonstrates that the azido probe is sensitive enough to detect even subtle changes in the electrostatic environment that occur upon ligand binding. uzh.ch
Probing Protein Folding and Aggregation Dynamics
Novel Material Science Applications with Fmoc-L-azidoalanine Derivatives
The applications of Fmoc-L-azidoalanine and its derivatives extend beyond chemical biology into the realm of materials science. The ability to functionalize polymers and nanomaterials is crucial for their use in a wide range of applications, from biomedical devices to sensors. rsc.org
Surface functionalization can impart new properties to materials, independent of their bulk characteristics. rsc.org The azide group of Fmoc-L-azidoalanine derivatives provides a "handle" for attaching these molecules to polymers and nanomaterials through bioorthogonal "click" chemistry. This allows for the precise modification of material surfaces. mdpi.compolimi.it
For example, polymers and nanomaterials can be functionalized to improve their biocompatibility, create antimicrobial surfaces, or develop targeted drug delivery systems. mdpi.compolimi.it The functionalization of nanoparticles with specific molecules can enhance their cellular uptake and targeting efficiency for applications like cancer therapy. polimi.it Supramolecular chemistry has also been used to functionalize superparamagnetic iron oxide nanoparticles for magnetically enhanced gene delivery. nih.gov While direct examples involving Fmoc-L-azidoalanine are emerging, the principles of using azide-functionalized building blocks are well-established for creating these advanced materials.
Synthesis of Conjugates for Targeted Delivery Systems
The unique properties of Fmoc-L-azidoalanine make it a valuable building block in the synthesis of conjugates for targeted delivery systems. Its azide group serves as a versatile chemical handle for the attachment of various molecules through bioorthogonal "click" chemistry reactions. iris-biotech.decam.ac.uk This approach allows for the precise and efficient construction of complex biomolecular architectures designed to deliver therapeutic or imaging agents to specific cells or tissues.
The primary strategy involves the incorporation of Fmoc-L-azidoalanine into a peptide sequence using standard solid-phase peptide synthesis (SPPS). cam.ac.ukresearchgate.netthermofisher.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group is compatible with the iterative nature of SPPS, and the azido group remains inert throughout the synthesis. cam.ac.ukthieme-connect.de Once the desired peptide sequence, which often acts as the targeting moiety, is assembled, the azide handle introduced by L-azidoalanine becomes available for conjugation.
The most common conjugation method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of click chemistry. mdpi.comresearchgate.net This reaction forms a stable triazole linkage between the azide-containing peptide and an alkyne-functionalized cargo molecule. mdpi.com The cargo can be a cytotoxic drug for cancer therapy, an imaging agent for diagnostics, or other bioactive molecules. nih.gov Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which obviates the need for a potentially cytotoxic copper catalyst, making it particularly suitable for applications involving living systems. researchgate.netmdpi.com
A key advantage of this methodology is the ability to create precisely defined conjugates. The site-specific incorporation of Fmoc-L-azidoalanine ensures that the cargo is attached at a predetermined position within the peptide sequence. thno.org This level of control is crucial for optimizing the biological activity of the conjugate, as the orientation and accessibility of both the targeting peptide and the cargo can significantly impact efficacy.
For instance, researchers have synthesized peptide-drug conjugates (PDCs) for anticancer therapy. researchgate.netnih.gov In these constructs, a tumor-homing peptide selectively binds to receptors overexpressed on cancer cells, facilitating the targeted delivery of a potent cytotoxic drug. beilstein-journals.org The use of Fmoc-L-azidoalanine enables the straightforward linkage of the drug to the peptide carrier.
The versatility of this approach extends to the creation of multifunctional systems. By incorporating Fmoc-L-azidoalanine alongside other orthogonally protected amino acids, it is possible to attach multiple, different molecules to the same peptide scaffold. This allows for the development of theranostic agents that combine therapeutic and diagnostic capabilities in a single molecule.
Table 1: Examples of Conjugates Synthesized Using Fmoc-L-azidoalanine for Targeted Delivery
| Targeting Moiety | Cargo | Linkage Chemistry | Application |
| Cell-Penetrating Peptide (e.g., cR10) | Antimalarial Drug | CuAAC or SPAAC | Antimalarial Drug Delivery researchgate.net |
| Antibody Fragment (ssFB) | Fluorescent Dye (FAM) | FPheK ligation | Imaging thno.org |
| Heptavalent Peptide | Anthrax Toxin Inhibitor | CuAAC | Anti-toxin Therapy mdpi.com |
| Luteinizing Hormone-Releasing Hormone (LHRH) Analogue | Doxorubicin | Covalent Coupling | Cancer Therapy beilstein-journals.org |
| Polymer-coated Nanoparticle | Cyclic Peptide (LyP-1) | Click Chemistry | Tumor Targeting nih.gov |
Derivatization and Post Synthetic Modification of Azidoalanine Containing Constructs
Reduction of Azido (B1232118) Groups to Amines.sigmaaldrich-jp.comsigmaaldrich.com
A primary and highly useful transformation of the azido group is its reduction to a primary amine. This conversion is significant because it introduces a nucleophilic amino group that can be further derivatized. The resulting amine is identical to the side chain of proteinogenic amino acids like lysine (B10760008) or ornithine, depending on the starting azido acid, thus allowing for the creation of native-like structures. iris-biotech.de Several methods are available for this reduction, each with its own advantages and specific applications. sigmaaldrich-jp.com
The Staudinger reaction, and its variant the Staudinger ligation, provides a mild and efficient method for reducing azides to amines using phosphines. nih.govpnas.org In the classical Staudinger reaction, a phosphine (B1218219) reacts with an azide (B81097) to form an iminophosphorane intermediate, which is then hydrolyzed to yield a primary amine and a phosphine oxide. nih.gov This method is highly chemoselective and can be performed in the presence of many other functional groups commonly found in peptides and proteins. nih.govthieme-connect.de
The traceless Staudinger ligation is a particularly elegant application where a phosphinothiol is used to ligate two peptide fragments, one with a C-terminal thioester and the other with an N-terminal azido group. nih.gov This reaction results in the formation of a native amide bond without any residual atoms from the ligation reagents. nih.gov Triarylphosphines are often employed to limit air oxidation. pnas.org The reaction is generally carried out under neutral conditions and is highly chemoselective for forming five-membered rings in intramolecular cyclizations. researchgate.net
| Reagent Class | Specific Reagent Example | Key Features |
| Phosphines | Triphenylphosphine (PPh3) | Mild, chemoselective, used in Staudinger reaction and ligation. nih.govresearchgate.net |
| Phosphines | Tributylphosphine (PBu3) | Can minimize C-O bond cleavage during reduction. researchgate.net |
| Phosphines | Trimethylphosphine (PMe3) | Effective for reducing sterically hindered azides. thieme-connect.de |
| Phosphinothiols | Bifunctional phosphinothiols | Used in traceless Staudinger ligation to form native amide bonds. nih.govthieme-connect.de |
| Triarylphosphines | Triarylphosphine-FLAG conjugate | Water-soluble, limits air oxidation, useful for biological applications. pnas.org |
Thiols, such as dithiothreitol (B142953) (DTT), are also effective reagents for the reduction of azides to amines under mild conditions. nih.gov This method is particularly suitable for water-soluble azido compounds that may be sensitive to harsher reduction methods like catalytic hydrogenation. nih.gov The reaction typically proceeds in the presence of a base, such as diisopropylethylamine (DIPEA). thieme-connect.de
However, the reaction can be slow, and in some cases, side reactions like C-O bond cleavage can occur, leading to the formation of triazoles. researchgate.net The rate of reduction can be influenced by the peptide sequence; for instance, the presence of a pseudoproline residue can accelerate the reduction. thieme-connect.de It is important to note that thiols should be avoided during the trifluoroacetic acid (TFA) cleavage step in solid-phase peptide synthesis (SPPS) as they can prematurely reduce the azido group. sigmaaldrich-jp.com
| Thiol Reagent | Co-reagent/Conditions | Observations |
| Dithiothreitol (DTT) | DIPEA/DMF | Can be slow; may cause C-O bond cleavage leading to triazoles. thieme-connect.deresearchgate.net |
| Glutathione | pH 7.2, 37°C | Quantitative reduction of azido group to amine. nih.gov |
| Mercaptoethanol | pH 7.2, 37°C | Slower reduction compared to DTT and glutathione. nih.gov |
A combination of zinc dust and acetic acid provides a simple, inexpensive, and mild method for reducing azides to amines. sigmaaldrich-jp.comorganic-chemistry.org This classical reduction method is chemoselective and can be used for a variety of substrates. organic-chemistry.orgresearchgate.net The reaction is typically carried out by stirring the substrate with zinc dust in acetic acid at room temperature or with gentle heating. organic-chemistry.org This method has been shown to be efficient for the reduction of N-acyl-2,3-dihydro-4-pyridones to the corresponding 4-piperidones with high yields. organic-chemistry.org In the context of azidoalanine-containing peptides, this method offers a robust alternative to phosphine- or thiol-mediated reductions.
A study on the reduction of polyglycol end-groups demonstrated that zinc in the presence of ammonium (B1175870) chloride afforded high yields and excellent conversion of azides to amines. nih.gov This approach avoids hazardous chemicals and complex purification procedures. nih.gov
| Reagent System | Key Advantages |
| Zinc/Acetic Acid | Inexpensive, mild, high-yielding, chemoselective. sigmaaldrich-jp.comorganic-chemistry.org |
| Zinc/Ammonium Chloride | High yields, high purity, avoids hazardous reagents. nih.gov |
Thiol-Mediated Reduction
Orthogonal Protection Strategies for Subsequent Functionalization.sigmaaldrich.comnih.gov
The use of Fmoc-L-azidoalanine in SPPS requires careful consideration of orthogonal protecting groups to enable selective deprotection and subsequent functionalization of the newly formed amine. The azido group itself is stable to the piperidine (B6355638) used for Fmoc group removal and to TFA used for cleavage from the resin, provided that no thiols are present in the cleavage cocktail. sigmaaldrich-jp.com
Once the peptide chain is assembled, the azide can be reduced to an amine on the solid support. This newly unmasked amino group can then be selectively modified. For instance, the Fmoc/Dde strategy is a common approach for synthesizing branched or cyclic peptides. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or the more labile ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group can be used to protect a primary amine, and it is stable to piperidine and TFA but can be selectively removed with hydrazine.
This orthogonality allows for the synthesis of complex peptide architectures. For example, a peptide can be synthesized with an azidoalanine residue. After completion of the peptide backbone, the azide can be reduced to an amine. If other amino acids in the sequence are protected with an orthogonal protecting group like Dde, the Dde group can be removed separately to allow for a different modification at that site.
| Protecting Group Strategy | Deprotection Conditions | Application |
| Fmoc/Azide | Piperidine (for Fmoc); Thiol or Phosphine (for Azide) | Allows for selective unmasking of the side-chain amine for further derivatization. sigmaaldrich-jp.com |
| Fmoc/Dde or ivDde | Piperidine (for Fmoc); 2% Hydrazine in DMF (for Dde/ivDde) | Standard approach for synthesizing branched and cyclic peptides. |
Influence of Derivatization on Peptide/Protein Structure and Functionality
The derivatization of the azido group in azidoalanine-containing constructs can have a significant impact on the structure and function of the resulting peptide or protein. The introduction of a new functional group can alter the local chemical environment, potentially affecting folding, stability, and biological activity.
However, the introduction of bulkier groups through derivatization of the azide could have more pronounced effects. The nature of the modification—whether it introduces charge, hydrophobicity, or a rigid structural element—will dictate its influence. For example, the conversion of the azide to a primary amine introduces a positive charge at physiological pH, which could alter electrostatic interactions within the protein or with binding partners.
Future Directions and Emerging Research Avenues for Fmoc L Azidoalanine
Advancements in Synthetic Methodologies for Fmoc-L-azidoalanine
The demand for large quantities of high-purity Fmoc-L-azidoalanine for applications like solid-phase peptide synthesis (SPPS) has driven the development of more efficient and scalable synthetic methods. cam.ac.ukthieme-connect.de A notable advancement is the two-step synthesis from readily available and relatively inexpensive Fmoc-protected asparagine. cam.ac.ukthieme-connect.de This method proceeds in good yield and circumvents the need for extensive purification, making it suitable for gram-scale production. cam.ac.ukthieme-connect.de The process involves a Hofmann rearrangement of Fmoc-asparagine followed by a diazo-transfer reaction. cam.ac.ukresearchgate.net
Historically, the synthesis of azido-amino acids has faced challenges, including the use of potentially explosive reagents and the occurrence of side reactions. cam.ac.uk To address safety concerns, particularly on a larger scale, imidazole-1-sulfonyl azide (B81097) has been adopted as a safer diazo-transfer reagent. cam.ac.uk This reagent is stable for long-term storage and can be synthesized on a large scale. cam.ac.uk Researchers have also explored alternative strategies, such as the conversion of N-protected serine derivatives into their corresponding Weinreb amides to synthesize chiral serine azido (B1232118) derivatives. researchgate.net
Expansion of the Bioorthogonal Reaction Repertoire for Fmoc-L-azidoalanine Conjugates
The azide group of Fmoc-L-azidoalanine is a versatile chemical handle that participates in a variety of bioorthogonal reactions, the most prominent being the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). koreascience.krcarlroth.com These "click chemistry" reactions are characterized by their high efficiency, selectivity, and biocompatibility, allowing for the specific labeling of biomolecules in living systems. carlroth.comacs.org
While CuAAC is a powerful tool, the potential toxicity of the copper catalyst has prompted the development of copper-free alternatives like SPAAC. thieme-connect.de SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), which react readily with azides without the need for a metal catalyst. researchgate.netthieme-connect.de Fmoc-L-azidoalanine has been shown to have efficient second-order rate constants in SPAAC ligations with both DBCO and BCN. researchgate.net
The future of bioorthogonal chemistry for azidoalanine conjugates lies in the development of new reaction partners and ligation strategies with even faster kinetics and mutual orthogonality. acs.org This would enable the simultaneous tracking of multiple biological targets within a single system. acs.org Researchers are exploring novel strained alkynes and alkenes, as well as alternative bioorthogonal reactions like the Staudinger ligation and inverse-electron-demand Diels-Alder reactions, to expand the toolkit for modifying azidoalanine-containing peptides and proteins. koreascience.krresearchgate.net The development of "click-to-release" strategies, where the bioorthogonal reaction triggers the release of a cargo molecule, is another exciting avenue for creating smart biomaterials and drug delivery systems. thieme-connect.de
Novel Applications in Systems Biology and Multi-Omics Research
The ability to incorporate Fmoc-L-azidoalanine into proteins provides a powerful handle for their study within the complex environment of a cell or organism, a cornerstone of systems biology. brjac.com.br Systems biology aims to understand the intricate network of interactions between different biological components, and multi-omics approaches integrate data from various "-omics" fields like genomics, proteomics, and metabolomics to build a holistic picture of a biological system. brjac.com.brsbblaboratory.com
By incorporating L-azidoalanine into proteins, researchers can selectively isolate, identify, and quantify these proteins from complex mixtures using mass spectrometry-based proteomics. This "activity-based protein profiling" allows for the study of protein function and post-translational modifications in their native context. researchgate.net For instance, L-azidohomoalanine, a close analog, has been used to label newly synthesized proteins to monitor protein dynamics in response to various stimuli. researchgate.net
Future applications will likely involve the use of Fmoc-L-azidoalanine in combination with other "omic" technologies. For example, by attaching affinity tags to azidoalanine-labeled proteins, researchers could pull down interacting partners, thus mapping protein-protein interaction networks. Integrating this data with transcriptomic and metabolomic data will provide a more comprehensive understanding of cellular processes in both healthy and diseased states. brjac.com.br The development of computational tools to analyze and integrate these large, multi-modal datasets will be crucial for extracting meaningful biological insights. sbblaboratory.com
Integration of Fmoc-L-azidoalanine into Advanced Spectroscopic Techniques
The azide group itself possesses unique spectroscopic properties that can be exploited for biophysical studies. iris-biotech.de The azide stretching vibration is sensitive to its local environment, making it a useful infrared (IR) probe to monitor protein folding and dynamics. cam.ac.ukiris-biotech.de By incorporating Fmoc-L-azidoalanine into specific sites within a peptide or protein, researchers can gain insights into the local electrostatic environment and conformational changes. iris-biotech.de
Furthermore, the bioorthogonal reactivity of the azide allows for the site-specific attachment of a wide range of spectroscopic probes, such as fluorescent dyes. researchgate.net This enables the use of advanced fluorescence techniques like Förster Resonance Energy Transfer (FRET) to measure distances and conformational changes within or between proteins. The ability to precisely control the location of the probe, a significant advantage over traditional labeling methods, allows for more accurate and detailed structural information. researchgate.net
Looking ahead, the integration of Fmoc-L-azidoalanine with other advanced spectroscopic methods holds great promise. For example, its use in conjunction with nuclear magnetic resonance (NMR) spectroscopy could provide detailed structural and dynamic information about labeled proteins. researchgate.net The development of novel probes that can be attached to the azide group, including those for electron paramagnetic resonance (EPR) spectroscopy and single-molecule spectroscopy, will further expand the utility of Fmoc-L-azidoalanine in elucidating the intricate workings of biological macromolecules.
Q & A
Q. What is the standard synthetic route for Fmoc-L-azidoalanine, and how is its purity validated?
Fmoc-L-azidoalanine is typically synthesized via Fmoc protection of L-azidoalanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under alkaline conditions (pH >7) to prevent protonation of the amino group . Post-synthesis, purification is achieved via reverse-phase HPLC, with purity confirmed by analytical HPLC (>98%) and structural validation via - and -NMR spectroscopy . Specific optical rotation ([α]) in DMF (-8.0° to -11.0°) further confirms enantiomeric integrity .
Q. What storage conditions are critical for maintaining Fmoc-L-azidoalanine stability?
Fmoc-L-azidoalanine must be stored at +4°C in airtight, light-protected containers to prevent azide group degradation and Fmoc deprotection. Prolonged exposure to moisture or elevated temperatures (>25°C) accelerates decomposition, necessitating periodic HPLC reassessment of purity .
Q. How is Fmoc-L-azidoalanine incorporated into solid-phase peptide synthesis (SPPS)?
In SPPS, Fmoc-L-azidoalanine is coupled to growing peptide chains using activating agents like HOBt/EDC or Oxyma/DIC in DMF. The azide group remains inert under standard SPPS conditions, enabling selective post-synthetic modifications (e.g., click chemistry). Post-incorporation, Fmoc deprotection is performed with 20% piperidine/DMF .
Advanced Research Questions
Q. How does the azide moiety in Fmoc-L-azidoalanine enable bioorthogonal applications in peptide engineering?
The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click reactions, enabling site-specific conjugation of fluorophores, PEG chains, or other functional groups. For example, Fmoc-L-azidoalanine-containing peptides can be ligated with alkyne-modified lipids for membrane-anchoring studies, monitored via LC-MS and fluorescence spectroscopy .
Q. What strategies mitigate unintended dipeptide formation during Fmoc-L-azidoalanine coupling?
Unwanted dipeptide formation arises from residual free amines during Fmoc protection. To suppress this:
- Maintain pH 7–8 during synthesis to balance amine reactivity and Fmoc group stability .
- Use stoichiometric Fmoc-Cl (1.1–1.3 eq.) and high reactant concentrations to favor mono-functionalization .
- Monitor reactions via TLC or MALDI-TOF to detect premature termination products .
Q. How do Fmoc-L-azidoalanine-containing peptides self-assemble, and what techniques characterize their nanostructures?
Fmoc-L-azidoalanine’s amphiphilic nature drives self-assembly into fibrillar networks stabilized by π-π stacking of Fmoc groups and hydrogen bonding. Structural characterization employs:
Q. How does the azide group influence peptide solubility and aggregation kinetics?
The azide group enhances hydrophilicity, improving aqueous solubility compared to non-polar Fmoc-amino acids. However, in organic solvents (e.g., DMSO, DMF), azide dipole interactions may reduce solubility. Aggregation kinetics are pH-dependent: under acidic conditions (pH 4–5), protonation of terminal amines accelerates fibril formation, while neutral pH favors slower, ordered assembly .
Methodological Considerations
- Purity Analysis : Use HPLC with C18 columns (acetonitrile/water + 0.1% TFA gradient) and UV detection at 265 nm (Fmoc absorption) .
- Handling Precautions : Avoid prolonged skin contact (WGK 3 hazard) and work in fume hoods due to potential azide toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
